(1s,3s)-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide (1s,3s)-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 1021094-14-3
VCID: VC4160446
InChI: InChI=1S/C23H32N6O/c30-22(23-11-16-8-17(12-23)10-18(9-16)13-23)24-4-7-29-21-19(14-27-29)20(25-15-26-21)28-5-2-1-3-6-28/h14-18H,1-13H2,(H,24,30)
SMILES: C1CCN(CC1)C2=NC=NC3=C2C=NN3CCNC(=O)C45CC6CC(C4)CC(C6)C5
Molecular Formula: C23H32N6O
Molecular Weight: 408.55

(1s,3s)-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide

CAS No.: 1021094-14-3

Cat. No.: VC4160446

Molecular Formula: C23H32N6O

Molecular Weight: 408.55

* For research use only. Not for human or veterinary use.

(1s,3s)-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide - 1021094-14-3

Specification

CAS No. 1021094-14-3
Molecular Formula C23H32N6O
Molecular Weight 408.55
IUPAC Name N-[2-(4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]adamantane-1-carboxamide
Standard InChI InChI=1S/C23H32N6O/c30-22(23-11-16-8-17(12-23)10-18(9-16)13-23)24-4-7-29-21-19(14-27-29)20(25-15-26-21)28-5-2-1-3-6-28/h14-18H,1-13H2,(H,24,30)
Standard InChI Key MBKKQYHESBOINC-UHFFFAOYSA-N
SMILES C1CCN(CC1)C2=NC=NC3=C2C=NN3CCNC(=O)C45CC6CC(C4)CC(C6)C5

Introduction

The compound (1s,3s)-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide is a synthetic molecule belonging to the class of heterocyclic compounds. It features a pyrazolo[3,4-d]pyrimidine core linked to an adamantane carboxamide and a piperidine ring. This structure suggests potential applications in medicinal chemistry due to its combination of rigid and flexible components, which often enhance binding affinity and specificity in biological systems.

Structural Features

The compound consists of:

  • Adamantane Carboxamide: A bulky, hydrophobic group that may improve membrane permeability and stability.

  • Pyrazolo[3,4-d]pyrimidine Core: Known for its bioactivity in various therapeutic areas, including oncology and anti-inflammatory applications.

  • Piperidine Substituent: Enhances solubility and may interact with hydrophilic regions of biological targets.

Synthesis Pathway

The synthesis of this compound typically involves:

  • Preparation of the Pyrazolo[3,4-d]pyrimidine Core: This is achieved through cyclization reactions starting from precursors like aminopyrimidines and hydrazines.

  • Functionalization with Piperidine: The piperidinyl group is introduced via substitution reactions using reagents such as piperidine derivatives.

  • Attachment to Adamantane Carboxamide: Adamantane-based intermediates are coupled using standard amide bond-forming reactions with activating agents like EDC·HCl or DCC.

Biological Relevance

Pyrazolo[3,4-d]pyrimidines are extensively studied for their pharmacological properties:

  • Anticancer Activity: These compounds often inhibit enzymes like kinases or PARP (Poly ADP-ribose polymerase), crucial in cell proliferation and DNA repair mechanisms .

  • Anti-inflammatory Effects: The structural motifs can modulate inflammatory pathways by targeting specific signaling proteins .

  • Potential CNS Applications: The adamantane moiety is commonly associated with neuroprotective properties, suggesting possible utility in treating neurodegenerative diseases.

Research Findings

Studies on related compounds indicate:

  • Binding Affinity: Molecular docking studies often reveal strong interactions with enzyme active sites due to the heterocyclic core's hydrogen-bonding capacity .

  • Cytotoxicity Profiles: Derivatives of pyrazolo[3,4-d]pyrimidines exhibit selective cytotoxicity against cancer cells while sparing normal cells .

  • Pharmacokinetics: The adamantane group enhances metabolic stability and bioavailability.

Table 2: Biological Activities of Related Compounds

ActivityIC50/EC50 RangeTarget Enzyme/Pathway
Anticancer (e.g., kinase inhibition)10–100 nMEGFR, PARP
Anti-inflammatory0.5–5 µMNF-kB
NeuroprotectiveNot determinedNMDA receptor modulation

Limitations and Future Directions

While promising, challenges remain:

  • Synthesis Complexity: Multi-step synthesis increases production costs.

  • Limited Data: Specific biological evaluations for this compound are sparse.
    Future research should focus on optimizing synthesis routes, expanding biological testing, and exploring structure-activity relationships (SAR).

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